molecular formula C20H29NO3S B1325608 Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898783-40-9

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Cat. No. B1325608
M. Wt: 363.5 g/mol
InChI Key: UMVZSAODEYGOLB-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C20H29NO3S . It has a molecular weight of 363.52 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is 1S/C20H29NO3S/c1-2-24-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-25-15-13-21/h6-9H,2-5,10-16H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate has a molecular weight of 363.52 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found .

Scientific Research Applications

Synthesis of Basic Skeletons for Penicillin-Type β-Lactams

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is involved in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, which is a key structure in penicillin-type β-lactams. This synthesis marks a significant development in the field of antibiotics (Chiba, Sakaki, Takahashi & Kaneko, 1985).

Development of Prostaglandin Derivatives

Research includes the condensation of ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate derivatives to synthesize prostaglandin analogs, indicating its potential in medicinal chemistry for treating various conditions (Vostrikov, Loza, Ivanova & Miftakhov, 2010).

Anticancer Agent Synthesis

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is utilized in creating novel anticancer agents, specifically ethyl phenyl-4-oxothiazolidin derivatives. These compounds are explored for their potential effectiveness against various cancer cells (Facchinetti et al., 2015).

Antibacterial and Antifungal Applications

The compound is key in synthesizing new quinazolines, which show promising antibacterial and antifungal properties. This expands its potential application in combating infectious diseases (Desai, Shihora & Moradia, 2007).

Synthesis of Cardiovascular Drugs

It's also used in the synthesis of difluoro-substituted hexahydroquinoline, a compound with observed effects on calcium channel antagonists. This indicates potential applications in cardiovascular disease treatments (Gupta & Misra, 2008).

Application in Organic Chemistry and Catalysis

The compound plays a role in various organic chemistry syntheses and reactions, contributing to the development of new molecules and materials with potential applications in different fields (e.g., Obydennov, Röschenthaler & Sosnovskikh, 2013).

properties

IUPAC Name

ethyl 7-oxo-7-[4-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-25-15-13-21/h8-11H,2-7,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVZSAODEYGOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642951
Record name Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

CAS RN

898783-40-9
Record name Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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